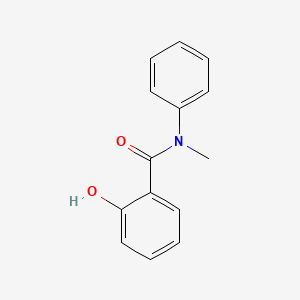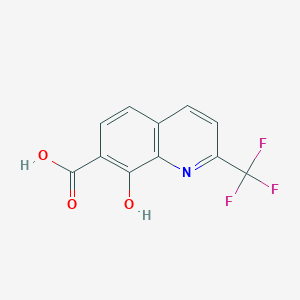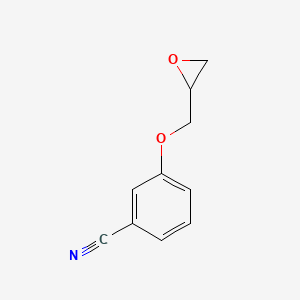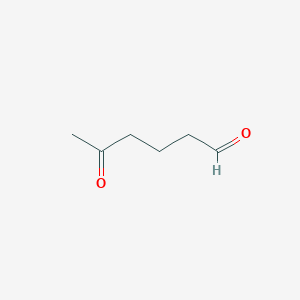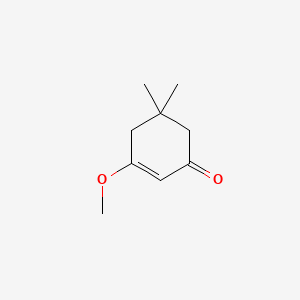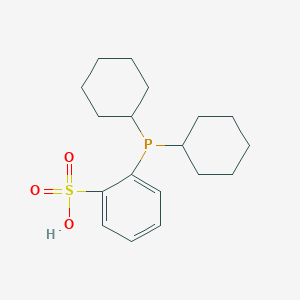
2-(Dicyclohexylphosphino)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylphosphino)benzenesulfonic acid is a chemical compound with the empirical formula C18H27O3PS . It has a molecular weight of 354.44 . This compound is a ligand suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Molecular Structure Analysis
The molecular structure of 2-(Dicyclohexylphosphino)benzenesulfonic acid is represented by the SMILES stringOS(=O)(=O)c1ccccc1P(C2CCCCC2)C3CCCCC3 . This indicates that the compound contains a benzenesulfonic acid group and a dicyclohexylphosphino group. Chemical Reactions Analysis
As a ligand, 2-(Dicyclohexylphosphino)benzenesulfonic acid is suitable for various types of coupling reactions. These include Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis
2-(Dicyclohexylphosphino)benzenesulfonic acid is a solid substance . It has a melting point of 262-267 °C . The compound’s functional group is phosphine .Safety and Hazards
The safety data sheet for 2-(Dicyclohexylphosphino)benzenesulfonic acid indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, eye protection, and face protection .
properties
CAS RN |
926936-73-4 |
|---|---|
Product Name |
2-(Dicyclohexylphosphino)benzenesulfonic acid |
Molecular Formula |
C18H27O3PS |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-dicyclohexylphosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C18H27O3PS/c19-23(20,21)18-14-8-7-13-17(18)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H,19,20,21) |
InChI Key |
HGWGEQXOJCXFBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8756784.png)

![7-Bromo-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8756795.png)



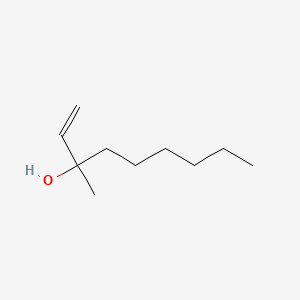
![Furan, 2-[[[(1,1-diMethylethyl)diMethylsilyl]oxy]Methyl]-4-fluoro-](/img/structure/B8756836.png)
